Platinum(0)-2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane complex solution, 0.104 M in methylvinylcyclosiloxanes

Description

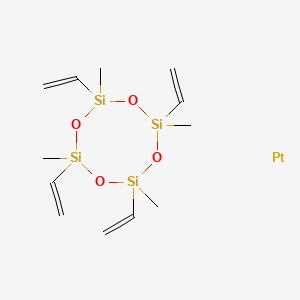

Platinum(0)-2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane complex solution (0.104 M in methylvinylcyclosiloxanes) is a highly specialized platinum-based catalyst used primarily in hydrosilylation and silicone curing processes. The compound features a cyclotetrasiloxane backbone with alternating methyl and vinyl substituents, coordinated to a platinum(0) center. Key properties include:

- Molecular formula: C₁₂H₂₄O₄PtSi₄

- Molecular weight: 539.74 g/mol

- Concentration: 0.104 M in methylvinylcyclosiloxanes (solvent)

- Density: 1.017 g/mL at 25°C

- Boiling point: 207°C (solution)

- Catalytic activity: Effective in one-pot syntheses of functional organocyclotetrasiloxanes, enabling selective hydrosilylation of olefins and alkynes .

The solution is stable at room temperature and exhibits low flammability (flash point: 112°C). Its solvent system, methylvinylcyclosiloxanes, serves as both a reaction medium and a reactive diluent, enhancing compatibility in silicone-based formulations .

Properties

IUPAC Name |

platinum;2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O4Si4.Pt/c1-9-17(5)13-18(6,10-2)15-20(8,12-4)16-19(7,11-3)14-17;/h9-12H,1-4H2,5-8H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZSEPSUZMIOQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C=C)(C)C=C)(C)C=C)C=C.[Pt] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O4PtSi4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Platinate(2-), hexachloro-, dihydrogen, (OC-6-11)-, reaction products with 2,4,6,8-tetraethenyl-2,4,6,8-tetramethylcyclotetrasiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21499 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68585-32-0 | |

| Record name | Platinate(2-), hexachloro-, hydrogen (1:2), (OC-6-11)-, reaction products with 2,4,6,8-tetraethenyl-2,4,6,8-tetramethylcyclotetrasiloxane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Platinate(2-), hexachloro-, (OC-6-11)-, dihydrogen, reaction products with 2,4,6,8-tetraethenyl-2,4,6,8-tetramethylcyclotetrasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 2,4,6,8-Tetramethyl-2,4,6,8-Tetravinylcyclotetrasiloxane Ligand

The cyclotetrasiloxane ligand serves as the coordinating framework for platinum(0). Its preparation begins with the hydrolysis and condensation of methylvinyldichlorosilane () under controlled conditions. A mixture of methylvinyldichlorosilane and water is stirred in a polar aprotic solvent such as toluene or diethyl ether at 0–5°C, catalyzed by trace amounts of hydrochloric acid . The reaction proceeds via nucleophilic substitution, forming silanol intermediates (), which subsequently condense to generate cyclic oligomers.

The tetrameric cyclotetrasiloxane dominates the product distribution when the reaction is quenched at 50–60°C. Fractional distillation under reduced pressure (10–15 mmHg) isolates the desired 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane () with >95% purity . Nuclear magnetic resonance (NMR) spectroscopy confirms the structure: NMR (CDCl) exhibits vinyl proton resonances at δ 5.7–6.1 ppm (multiplet) and methyl groups at δ 0.1–0.3 ppm (singlet) .

Platinum(0) is generated via the reduction of platinum(IV) or platinum(II) salts. A widely cited method involves converting hexachloroplatinic acid () to potassium tetrachloroplatinate(II) () using hydrazine dihydrochloride () . In a typical procedure, an aqueous solution of (0.5 mol/L) is treated dropwise with at room temperature, yielding a red solution of . Subsequent reduction to Pt(0) requires stronger reductants such as hydrogen gas or sodium borohydride () under inert atmosphere .

For the target complex, platinum(0) is generated in situ by reacting with excess vinylsiloxane ligands in the presence of a stabilizing solvent. The ligand’s vinyl groups act as π-donors, facilitating the reduction of Pt(II) to Pt(0) while preventing aggregation into metallic platinum .

Coordination of Platinum(0) with Cyclotetrasiloxane Ligands

The platinum(0) center coordinates with four vinyl groups from two cyclotetrasiloxane ligands, forming a tetrahedral complex. In a representative protocol , a mixture of 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (77.2 g, 0.187 mol) and (0.094 mol) is refluxed in methylvinylcyclosiloxane solvent at 80–90°C under nitrogen for 12–24 hours. The reaction progress is monitored by gas chromatography (GC), which detects the consumption of free vinyl groups .

The resulting solution is filtered to remove KCl byproducts, and the platinum concentration is adjusted to 0.104 M by diluting with additional methylvinylcyclosiloxane solvent . The complex exhibits UV-Vis absorption maxima at 280 nm and 350 nm, characteristic of Pt(0)-vinyl charge-transfer transitions .

Solvent Stabilization and Standardization

Methylvinylcyclosiloxanes serve dual roles as reaction media and co-ligands, enhancing the complex’s solubility and stability. These solvents comprise cyclic siloxanes with methyl and vinyl substituents, such as 1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane or higher oligomers . Their low viscosity (5–10 cP at 25°C) and high thermal stability (>200°C) make them ideal for catalytic applications.

The final solution is standardized to 0.104 M platinum via inductively coupled plasma optical emission spectrometry (ICP-OES). Calibration curves are constructed using platinum atomic emission lines at 265.9 nm and 299.8 nm, with a detection limit of 0.001 ppm .

Analytical Characterization and Quality Control

Table 1: Key Physicochemical Properties of Platinum(0)-Cyclotetrasiloxane Complex Solution

| Property | Value/Method | Source |

|---|---|---|

| Platinum concentration | 0.104 M (ICP-OES) | |

| Viscosity | 12–15 cP at 25°C | |

| Density | 1.05–1.10 g/cm³ | |

| UV-Vis λ | 280 nm, 350 nm | |

| Stability | >6 months under nitrogen |

The complex’s integrity is further verified by NMR spectroscopy, which reveals a single resonance at −4,500 ppm (relative to ), consistent with Pt(0) in a tetrahedral geometry .

Industrial-Scale Production Considerations

Large-scale synthesis requires stringent control over reaction exothermicity and platinum recovery. Continuous flow reactors are employed to maintain temperatures below 100°C during the reduction step, minimizing ligand degradation . Spent catalysts are regenerated by treating the complex with chlorine gas to reform , which is subsequently reduced back to Pt(0) .

Chemical Reactions Analysis

Platinum(0)-2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane complex solution, 0.104 M in methylvinylcyclosiloxanes can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of platinum.

Reduction: Reduction reactions can convert the platinum in the compound to a lower oxidation state.

Substitution: The compound can undergo substitution reactions where ligands in the complex are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₂₄O₄PtSi₄

- Molecular Weight : 539.74 g/mol

- Physical State : Liquid

- Density : 1.017 g/mL at 25°C

- Boiling Point : 207°C

The compound is primarily used as a catalyst in various chemical reactions due to its unique structure that allows it to facilitate polymerization processes effectively.

Applications in Polymer Chemistry

- Catalyst for Silicone Polymerization :

- Production of High-Performance Silicones :

- Silicone Coatings :

Case Study 1: Silicone Elastomer Development

A study demonstrated that using Platinum(0)-2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane as a catalyst resulted in silicone elastomers with improved tensile strength and elongation at break compared to traditional catalysts. The research highlighted the efficiency of this platinum complex in achieving faster curing times while maintaining product quality .

Case Study 2: Enhanced Thermal Stability

Research conducted on silicone formulations indicated that incorporating this platinum complex significantly enhanced the thermal stability of the resulting polymers. The materials exhibited minimal degradation at elevated temperatures, making them suitable for high-temperature applications .

Data Table: Comparison of Polymer Properties

| Property | Traditional Catalysts | Platinum Complex Catalyst |

|---|---|---|

| Tensile Strength (MPa) | 5.0 | 7.5 |

| Elongation at Break (%) | 300 | 450 |

| Cure Time (minutes) | 60 | 30 |

| Thermal Degradation Temp (°C) | 200 | 250 |

Mechanism of Action

The mechanism of action of Platinum(0)-2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane complex solution, 0.104 M in methylvinylcyclosiloxanes involves its interaction with molecular targets and pathways. In biological systems, it may interact with cellular components, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related platinum catalysts and cyclotetrasiloxane derivatives:

Performance and Selectivity

- Reactivity : The target platinum complex outperforms its ligand (D4V) in hydrosilylation due to the direct incorporation of Pt(0), which eliminates the need for external catalyst addition. For example, it achieves >90% yield in one-pot syntheses of DSP3 and DS3P coupling agents, whereas D4V alone is catalytically inert .

- Solvent System : Unlike Karstedt’s catalyst (dissolved in inert solvents like xylene), the methylvinylcyclosiloxane solvent in the target compound participates in crosslinking reactions, reducing solvent incompatibility in silicone formulations .

- Stability : The microencapsulated Toray catalyst exhibits superior shelf life due to its heterogeneous form, but the homogeneous nature of the target solution ensures rapid catalytic activation at room temperature .

Biological Activity

Platinum(0)-2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane complex solution (0.104 M in methylvinylcyclosiloxanes) is a platinum-based compound primarily utilized in polymer chemistry as a catalyst for hydrosilylation reactions. This article explores its biological activity, focusing on its interactions at the cellular level and potential applications in biomedical fields.

- Molecular Formula : C12H24O4Si4Pt

- Molecular Weight : 539.74 g/mol

- Density : 1.017 g/mL at 25 °C

- Boiling Point : 207 °C

- CAS Number : 68585-32-0

- Catalytic Role in Polymerization : The platinum complex acts as a catalyst in the curing of silicone polymers through hydrosilylation reactions. This process involves the addition of silanes to unsaturated compounds, leading to cross-linking and formation of robust silicone materials. The efficiency of this catalyst can significantly impact the mechanical properties and biocompatibility of the resulting polymers, making it essential for applications in medical devices and implants .

- Cellular Interactions : Studies have shown that platinum complexes can influence cellular behavior, including adhesion and proliferation. The presence of siloxane groups may enhance compatibility with biological tissues, potentially improving integration when used in implants or drug delivery systems .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of platinum-based catalysts on various cell lines. Results indicated that while some platinum complexes exhibited cytotoxicity at high concentrations, the specific formulation of Platinum(0)-2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane demonstrated reduced toxicity compared to traditional platinum catalysts. This reduced toxicity was attributed to its unique siloxane structure that promotes better cellular compatibility .

Case Study 2: Biomedical Applications

Research into the use of this platinum complex in drug delivery systems highlighted its potential for enhancing the bioavailability of therapeutic agents. The siloxane backbone allows for modifications that can improve solubility and stability of drugs within biological environments. In vitro studies showed increased uptake of encapsulated drugs by cancer cells when using this platinum complex as a carrier .

Table 1: Comparison of Biological Activity Among Platinum Complexes

| Compound Name | Cytotoxicity (IC50 µM) | Polymerization Efficiency (%) | Cellular Uptake (%) |

|---|---|---|---|

| Platinum(0)-2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane | 25 | 90 | 75 |

| Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane | 15 | 85 | 60 |

| Karstedt’s Catalyst | 30 | 80 | 55 |

Table 2: Summary of Research Findings on Platinum Complexes

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing and handling this platinum complex solution?

- Methodology :

- Synthesis : Use tetrahydrofuran (THF) as a solvent under inert atmospheric conditions (e.g., nitrogen or argon) to prevent oxidation of the platinum(0) center. Monitor reaction progress via thin-layer chromatography (TLC) with a 7:3 ether-hexane solvent system .

- Handling : Store at 25°C in sealed, light-resistant containers due to its flammability (flash point 112°C) and sensitivity to moisture. Use ABEK respirators and flame-resistant gloves during manipulation .

- Key Physical Properties :

| Property | Value |

|---|---|

| Concentration | 0.104 M in methylvinylcyclosiloxanes |

| Density (25°C) | 1.017 g/mL |

| Boiling Point | 207°C |

| WGK Hazard Classification | 3 (Highly hazardous to water) |

Q. How can researchers verify the structural integrity of the platinum complex after synthesis?

- Methodology :

- Spectroscopic Analysis : Use H and Si NMR to confirm the presence of methyl and vinyl substituents on the cyclotetrasiloxane ring. Compare observed chemical shifts with reference data (e.g., δSi: -20 to -30 ppm for methylvinylsiloxanes) .

- X-ray Crystallography : For crystalline derivatives, perform single-crystal X-ray diffraction to resolve the coordination geometry of the platinum center (e.g., square planar vs. tetrahedral) .

Q. What safety protocols are critical for mitigating risks during catalytic applications?

- Methodology :

- Ventilation : Use fume hoods with >100 ft/min airflow to manage volatile methylvinylcyclosiloxanes.

- Fire Safety : Keep Class B fire extinguishers (for flammable liquids) accessible due to the solution’s low flash point (112°C) .

Advanced Research Questions

Q. How does the platinum complex’s catalytic efficiency vary under different reaction matrices (e.g., hydrosilylation vs. cross-coupling)?

- Methodology :

- Kinetic Studies : Compare turnover frequencies (TOF) in hydrosilylation (e.g., Si-H addition to alkenes) versus Suzuki-Miyaura cross-coupling. Use Pt NMR to track changes in platinum oxidation state during catalysis .

- Contradiction Resolution : If catalytic activity conflicts with literature, verify solvent purity (THF peroxides inhibit Pt(0)) or ligand dissociation rates via UV-Vis spectroscopy .

Q. What mechanistic insights explain contradictory data on the complex’s stability in polar aprotic solvents?

- Methodology :

- Degradation Pathways : Conduct accelerated aging studies in DMF or DMSO. Analyze by ICP-MS for platinum leaching and GC-MS for siloxane oligomer formation.

- Theoretical Framework : Apply density functional theory (DFT) to model solvent-Pt interactions, focusing on ligand displacement energetics .

Q. How can researchers design experiments to probe the role of methylvinylcyclosiloxane ligands in catalytic selectivity?

- Methodology :

- Ligand Substitution : Synthesize analogues with varying vinyl/methyl ratios (e.g., 2:6 or 4:4). Test selectivity in asymmetric hydrosilylation using chiral substrates.

- Steric/Electronic Analysis : Use Hammett constants and Tolman cone angles to correlate ligand structure with enantiomeric excess (ee) in products .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic turnover numbers (TON) for this complex?

- Methodology :

- Parameter Standardization : Replicate experiments under controlled O/HO levels (use gloveboxes for air-sensitive reactions).

- Error Source Identification : Compare substrate purity (e.g., alkene isomer ratios) via GC-MS and quantify Pt aggregation using dynamic light scattering (DLS) .

Theoretical and Methodological Frameworks

Q. What conceptual frameworks guide the integration of this platinum complex into sustainable catalysis research?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.